2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Description
Structure and Key Features: This compound features a pyrazole core substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyridin-4-yl ring, and at position 5 with an acetonitrile moiety. The nitrile group may contribute to polarity and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFTACQDOQBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates structural features from fluorinated ethyl, pyridine, and pyrazole, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug discovery and development.
Chemical Structure and Properties
- Molecular Formula : C12H11FN4
- Molecular Weight : 235.26 g/mol
- IUPAC Name : 2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-5-yl]acetonitrile
The presence of the fluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The unique structural attributes allow it to modulate various biochemical pathways, eliciting biological responses that could be beneficial in therapeutic contexts.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains, including:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 6.25 µg/mL.
- Escherichia coli : MIC of 6.25 µg/mL.
- Pseudomonas aeruginosa : MIC of 12.5 µg/mL .
Anti-inflammatory Activity
Pyrazolone derivatives have shown promise as anti-inflammatory agents. The structure of this compound may contribute to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies suggest that these compounds exhibit high Pa values (probability of activity) for anti-inflammatory effects, indicating their potential as lead compounds in NSAID development .
Antitumor Activity
Research indicates that pyrazole-based compounds can possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth factors. The specific mechanisms by which this compound exerts antitumor effects require further investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.
Structure–Activity Relationship (SAR)
The efficacy of this compound can be influenced by various substituents on the pyrazole and pyridine rings. Studies on related compounds suggest that specific modifications can enhance biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and potency |
| Methyl | Enhances binding affinity |
| Hydroxyl | Modulates solubility and stability |
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- In Vivo Anti-inflammatory Studies : Compounds with similar structures showed significant reduction in inflammation markers in animal models.
- Antimicrobial Efficacy Testing : Laboratory tests confirmed the effectiveness against Gram-positive and Gram-negative bacteria, supporting the use of such compounds in antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1 (N1)
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile () :
The isopropyl group at N1 increases hydrophobicity (higher logP) compared to the 2-fluoroethyl substituent. This substitution may reduce solubility in polar solvents but enhance membrane permeability in biological systems.- [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanol (): Replacing the acetonitrile group (position 5) with a hydroxymethyl alters hydrogen-bonding capacity. The nitrile in the target compound likely improves metabolic stability compared to the alcohol, which may undergo oxidation .
Substituent Variations at Position 3 (C3)
- Thiophene’s sulfur atom may introduce different electronic effects (e.g., weaker dipole interactions) compared to pyridine’s nitrogen .
- Fipronil Derivatives (): Compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide feature halogenated aryl groups at C3, which enhance insecticidal activity. The pyridin-4-yl group in the target compound may shift applications toward kinase inhibition or anticancer research .
Functional Group Variations at Position 5 (C5)
- 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetonitrile () :
A fluorine atom at C5 and methyl at C3 create steric and electronic differences. The nitrile at C5 in the target compound offers a reactive handle for further derivatization (e.g., click chemistry), unlike the fluorine-substituted analog .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₂H₁₁FN₄.
Research Findings and Insights
- Metabolic Stability : Nitrile-containing analogs (e.g., target compound) exhibit slower oxidative metabolism compared to alcohol or methyl ester derivatives .
- Agrochemical vs. Pharmaceutical Potential: Pyridin-4-yl substitution aligns with kinase inhibitor scaffolds (e.g., BIRB796 in ), whereas thiophene or halogenated analogs are more common in agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
